molecular formula C19H18N4OS B4623983 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B4623983
M. Wt: 350.4 g/mol
InChI Key: VSDRPJXAVKVBDP-UHFFFAOYSA-N
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Description

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of imidazole, thienopyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the thienopyrimidine core. The final step involves the coupling of the imidazole and thienopyrimidine moieties under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thienopyrimidine core can interact with nucleic acids and proteins. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of imidazole, thienopyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-14-3-5-15(6-4-14)16-11-25-18-17(16)19(24)23(13-21-18)9-2-8-22-10-7-20-12-22/h3-7,10-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDRPJXAVKVBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 6
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

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